Product packaging for Beta-defensin 9 , BNDB-9(Cat. No.:)

Beta-defensin 9 , BNDB-9

Cat. No.: B1578040
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Antimicrobial Peptides (AMPs) and Host Defense Peptides (HDPs)

Antimicrobial peptides (AMPs), also referred to as host defense peptides (HDPs), are evolutionarily ancient components of the innate immune response found across all classes of life. wikipedia.org These peptides are generally composed of 12 to 50 amino acids and are characterized by a net positive charge and a significant proportion of hydrophobic residues. wikipedia.org This amphipathic nature is crucial for their primary function: interacting with and disrupting the negatively charged membranes of microorganisms. wikipedia.org

AMPs/HDPs exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. wikipedia.orgbohrium.com Their mechanisms of action are diverse and can include forming pores in microbial membranes, interfering with cell wall synthesis, and even translocating into the cytoplasm to inhibit essential cellular processes. frontiersin.orgebi.ac.uk Beyond their direct antimicrobial effects, many HDPs also possess immunomodulatory functions, acting as signaling molecules that can influence the adaptive immune response. bohrium.comnih.govjmb.or.kr This dual functionality has led to the broader term "host defense peptides" to encompass their multifaceted roles in protecting the host. wikipedia.orgbohrium.com

Classification and General Characteristics of Mammalian Beta-Defensins

Mammalian defensins are a major family of HDPs, categorized into alpha (α), beta (β), and theta (θ) defensins based on the specific pairing of their six conserved cysteine residues, which form three intramolecular disulfide bonds. frontiersin.orgwikipedia.orgmdpi.com Beta-defensins are distinguished by a Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 disulfide bridge pattern. mdpi.commdpi.com These bonds are critical for stabilizing their characteristic three-stranded β-sheet structure. mdpi.comnih.gov

Beta-defensins are typically cationic peptides, a property that facilitates their interaction with the anionic surfaces of microbial cell membranes. frontiersin.orgwikipedia.org While some are produced constitutively, the expression of many beta-defensins is induced by the presence of microbial products or pro-inflammatory cytokines. ebi.ac.uk They are predominantly produced by epithelial cells lining various surfaces such as the respiratory, gastrointestinal, and genitourinary tracts, forming a crucial chemical barrier against infection. wikipedia.orgphysiology.orgebi.ac.uk In addition to their direct microbicidal activity, beta-defensins can act as chemoattractants for immune cells like T-lymphocytes and dendritic cells, thereby linking the innate and adaptive immune systems. frontiersin.orgphysiology.org

Most beta-defensin genes in mammals have a characteristic two-exon structure. frontiersin.orgphysiology.org The first exon typically encodes a signal peptide, while the second exon encodes the mature peptide containing the six-cysteine motif. physiology.org

Identification and Specificity of Beta-Defensin 9 (HBD9/DEFB109) within the Defensin (B1577277) Family

Beta-defensin 9, encoded by the DEFB109 gene, is a member of the beta-defensin family. genecards.orgproteinatlas.orggenecards.org The gene has been identified in the human genome and is also known by the aliases DEFB109B and HBD9. genecards.orguniprot.org While initially described with various pseudogene notations, it is now recognized as a protein-coding gene. genecards.org

HBD9 has been identified at various mucosal surfaces, including the ocular surface. nih.govarvojournals.org Its expression can be influenced by the presence of pathogens and the activation of specific immune receptors. nih.gov For instance, activation of Toll-like receptor 2 (TLR2) has been shown to upregulate HBD9 expression in corneal epithelial cells. nih.gov Interestingly, and in contrast to other defensins like HBD2 and HBD3, the expression of HBD9 has been observed to be reduced during certain microbial infections, suggesting a unique regulatory mechanism and function. nih.gov

Functionally, HBD9 is predicted to have chemoattractant activity and to be involved in the defense response to bacteria. genecards.orgalliancegenome.org Recombinant HBD9 has demonstrated antimicrobial efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. nottingham.ac.uk

Properties

bioactivity

Antibacterial

sequence

QGVRNFVTCRINRGFCVPIRCPGHRRQIGTCLAPQIKCCR

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Beta Defensin 9

Gene Discovery and Nomenclature of DEFB109

Beta-defensin 9, also known by its gene name DEFB109, is a member of the beta-defensin family of antimicrobial peptides. The discovery of this and other beta-defensin genes was significantly advanced through computational search strategies utilizing the annotated human genome. One such approach used a hidden Markov model-based search tool, which successfully identified 28 new human beta-defensin genes, including the gene that would be named DEFB109. This method proved more effective than conventional BLAST searches, which had only identified one new beta-defensin gene at the time.

The nomenclature, DEFB109, follows the standard naming convention for defensin (B1577277) genes. It was previously known by the symbols DEFB109P1 and simply DEFB109. In some databases, it is also referred to as DEFB109A, indicating it is a pseudogene in humans. The gene is located on chromosome 8. genecards.orgensembl.org A search based on the common features of known beta-defensin peptides led to the identification of six new members of the defensin beta-family, including DEFB109, which was found to be expressed in the lung. genecards.org

Genomic Architecture of Beta-Defensin Genes

Beta-defensin genes are characterized by a specific genomic structure, typically consisting of two exons. The first exon contains the 5' untranslated region and encodes the signal peptide, while the second exon encodes the mature peptide containing the characteristic six-cysteine motif. nih.gov This two-exon structure is a conserved feature among many beta-defensin genes, including the well-studied tracheal antimicrobial peptide (TAP) and enteric beta-defensin. nih.gov

These genes are often found in clusters within the genome. In humans, beta-defensin genes are located in five syntenic chromosomal regions. nih.gov The clustering of these genes suggests that they arose from gene duplication events. nih.govphysiology.org The gene for Beta-defensin 9, DEFB109, is located on chromosome 8. ensembl.org The organization of genes within these clusters is similar between humans and mice, indicating a common evolutionary ancestor. nih.gov This conserved genomic architecture underscores the functional importance of these peptides in the innate immune system.

FeatureDescription
Typical Gene Structure Two exons separated by an intron. nih.gov
Exon 1 Encodes the 5' untranslated region and the signal peptide. nih.gov
Exon 2 Encodes the mature peptide with the conserved six-cysteine motif. nih.gov
Genomic Location Found in clusters on specific chromosomes. nih.govphysiology.org
Human Chromosome for DEFB109 Chromosome 8. ensembl.org
Evolutionary Origin Arose from gene duplication events. nih.govphysiology.org

Transcriptional Modulators and Signaling Pathways Governing Beta-Defensin 9 Expression

The expression of beta-defensin genes is tightly regulated and can be induced by various stimuli, reflecting their role in the rapid response to infection and inflammation.

Toll-like receptors (TLRs) are key pattern recognition receptors (PRRs) that recognize conserved molecular structures on pathogens known as pathogen-associated molecular patterns (PAMPs). iiab.mewikipedia.orgtaylorandfrancis.com The activation of TLRs initiates signaling cascades that lead to the expression of various immune response genes, including beta-defensins. tandfonline.commdpi.com

For instance, TLR2, which recognizes components of Gram-positive bacteria like lipoteichoic acid and peptidoglycan, has been shown to mediate the induction of avian β-defensin 9. tandfonline.com The interaction of TLRs with their specific ligands triggers intracellular signaling pathways that are crucial for the innate immune response. frontiersin.org Studies have shown that TLR2 activation can lead to the production of human beta-defensin 2. nih.gov Similarly, TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, is also involved in the induction of beta-defensins. mdpi.comoup.com The engagement of these TLRs by microbial components is a critical first step in the transcriptional activation of beta-defensin genes, including what is likely for Beta-defensin 9, as part of the host's defense mechanism. tandfonline.commdpi.com

Upon TLR activation, downstream signaling pathways are engaged, with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways playing central roles in the regulation of beta-defensin expression. mdpi.comresearchgate.net

The NF-κB pathway is a crucial regulator of many immune and inflammatory genes. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, such as through TLR signaling, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.net Consensus binding sites for NF-κB have been identified in the promoter regions of several beta-defensin genes, and its activation is essential for their induction in response to bacterial components like LPS. nih.govnih.govasm.org

The MAPK pathways, including the p38, JNK, and ERK pathways, are also activated by various stimuli and contribute to the regulation of beta-defensin expression. frontiersin.orgresearchgate.net For example, the induction of avian β-defensin 9 by Lactobacillus rhamnosus was found to be dependent on the NF-κB and JNK pathways. tandfonline.com Similarly, the upregulation of human beta-defensin 2 by pro-inflammatory cytokines is attenuated by inhibitors of the JNK, p38, and ERK MAPK pathways. nih.gov

Signaling PathwayRole in Beta-Defensin ExpressionKey Molecules
NF-κB Pathway Central regulator of inducible expression in response to pathogens and cytokines. nih.govresearchgate.netNF-κB (p50, p65), IκB, IKK.
MAPK Pathways Modulate gene expression in response to various stimuli. frontiersin.orgresearchgate.netp38, JNK, ERK.

The activation of the MAPK and NF-κB signaling pathways culminates in the activation of specific transcription factors that bind to regulatory regions of beta-defensin genes to initiate transcription. Transcription factors are proteins that recognize and bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA.

While NF-κB is a key transcription factor, others also play important roles. The activation of the JNK pathway, for instance, leads to the phosphorylation and activation of transcription factors such as c-JUN and Activating Transcription Factor 2 (ATF2). These factors can then form heterodimers (e.g., AP-1) that bind to specific promoter elements. The presence of consensus binding sites for such transcription factors in the promoter regions of beta-defensin genes suggests their involvement in regulating expression. nih.gov For example, the induction of avian β-defensin 9 was found to involve the AP-1 pathway, which is composed of transcription factors like c-JUN. tandfonline.com

The expression of Beta-defensin 9 is significantly influenced by the inflammatory milieu, which is rich in pro-inflammatory cytokines and PAMPs.

Pro-inflammatory Cytokines: Cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of beta-defensin expression. nih.gov These cytokines are often produced by immune cells in response to infection or tissue damage and act to amplify the immune response. nih.gov For example, IL-1β and TNF-α have been shown to synergistically increase the expression of human beta-defensin 2 in dental pulp cells. nih.gov This induction is mediated through the activation of the signaling pathways discussed above, including NF-κB and MAPK. nih.gov

Pathogen-Associated Molecular Patterns (PAMPs): PAMPs are molecules associated with groups of pathogens that are recognized by cells of the innate immune system. wikipedia.org These include components of bacterial cell walls like lipopolysaccharide (LPS) from Gram-negative bacteria and peptidoglycan and lipoteichoic acid from Gram-positive bacteria. tandfonline.commdpi.com The recognition of PAMPs by TLRs is a primary trigger for the induction of beta-defensins. tandfonline.commdpi.com For example, LPS is a well-known and potent inducer of beta-defensin expression in various epithelial cells. nih.govnih.govasm.org This rapid upregulation of beta-defensins upon encountering PAMPs is a critical component of the immediate innate immune response to infection.

InducerTypeSignaling Pathway(s) Involved
IL-1β Pro-inflammatory CytokineNF-κB, MAPK. nih.gov
TNF-α Pro-inflammatory CytokineNF-κB, MAPK. nih.gov
LPS PAMP (Gram-negative bacteria)TLR4, NF-κB, MAPK. mdpi.com
Peptidoglycan PAMP (Gram-positive bacteria)TLR2, NF-κB, JNK. tandfonline.com

Epigenetic Regulation of Beta-Defensin Gene Expression

The expression of beta-defensin genes is intricately controlled by epigenetic mechanisms, which include heritable and reversible changes that modify gene expression without altering the underlying DNA sequence. nih.gov These modifications, such as DNA methylation and histone modifications, play a crucial role in modulating the innate immune response by influencing the accessibility of gene promoters to transcription factors. nih.govnih.gov While research directly targeting the epigenetic regulation of Beta-defensin 9 (DEFB9) is limited, studies on other members of the beta-defensin family, such as human beta-defensin 1 (DEFB1), provide significant insights into the potential mechanisms governing DEFB9 expression.

Epigenetic control allows for precise and rapid responses to environmental stimuli, such as bacterial challenges. nih.gov Key enzymatic players in this regulation include histone acetyltransferases (HATs), histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and histone methyltransferases. nih.gov

Histone Modifications: Histone modifications are a primary epigenetic mechanism influencing the chromatin structure and, consequently, gene transcription. The acetylation of lysine (B10760008) residues on histone tails generally leads to a more relaxed chromatin state, facilitating gene expression, whereas deacetylation, mediated by HDACs, results in a condensed chromatin structure and transcriptional repression.

Studies on the DEFB1 gene have shown that its expression in vaginal keratinocytes is modulated by distinct histone modifications in response to different species of Lactobacillus. nih.gov This indicates that host-bacterial interactions can directly influence the epigenetic landscape of defensin gene promoters, leading to either activation or repression of transcription. This dynamic interplay highlights how commensal microbiota can participate in maintaining immune homeostasis through epigenetic control of antimicrobial peptide expression. nih.gov

DNA Methylation: DNA methylation, typically occurring at CpG dinucleotides within gene promoter regions, is another critical epigenetic mechanism. Generally, hypermethylation of a gene's promoter region is associated with gene silencing. nih.gov In the context of innate immunity, changes in the methylation status of cytokine-producing genes have been observed in epithelial cells following exposure to bacteria. nih.gov For the DEFB1 gene, specific regions within its non-CpG island promoter are affected by DNA methylation, which in turn regulates its expression in response to bacterial stimuli. nih.gov It is plausible that similar methylation-dependent regulation occurs for the DEFB9 gene, allowing for cell- and stimulus-specific expression patterns.

Table 1: Epigenetic Mechanisms in Beta-Defensin Regulation (Based on related defensins)
Epigenetic MechanismDescriptionObserved Effect on Beta-Defensin Genes (e.g., DEFB1)Potential Implication for Beta-defensin 9
Histone Acetylation/DeacetylationAddition or removal of acetyl groups on histone tails, altering chromatin accessibility. Mediated by HATs and HDACs. nih.govExpression of DEFB1 is modulated by specific, opposing histone modifications in response to different bacterial species. nih.govExpression of DEFB9 may be dynamically regulated by histone acetylation patterns in response to microbial or inflammatory signals.
DNA MethylationAddition of methyl groups to DNA, typically at CpG sites in the promoter, leading to gene silencing. Mediated by DNMTs. nih.govSpecific regions of the DEFB1 promoter are affected by DNA methylation, influencing its expression. nih.govThe DEFB9 promoter may contain methylation-sensitive sites that control its transcriptional activity in different tissues or conditions.

Post-Transcriptional and Translational Aspects of Beta-Defensin 9 Production

The production of functional Beta-defensin 9 (BNDB-9) is a multi-step process that is regulated not only at the level of gene transcription but also through post-transcriptional and translational control mechanisms. These layers of regulation ensure that the peptide is produced in the right amount, at the right time, and in its active form.

Post-Transcriptional Regulation: Post-transcriptional regulation primarily involves the control of mRNA stability and processing. The levels of human beta-defensin 9 (HBD9) mRNA are dynamically modulated in response to various stimuli. In human corneal epithelial cells, HBD9 mRNA expression is altered in a time-dependent manner by pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines like Interleukin-1 beta (IL-1β). nih.gov Typically, an initial increase in HBD9 mRNA levels is observed, which is then followed by a significant downregulation. nih.gov This pattern of expression suggests the involvement of mechanisms that control mRNA degradation, ensuring a transient and controlled response to infection or inflammation. The specific RNA-binding proteins or microRNAs that may target the HBD9 transcript to regulate its stability are areas for further investigation.

Translational and Post-Translational Regulation: Like many other antimicrobial peptides, Beta-defensin 9 is synthesized as an inactive precursor protein, or propeptide, which must undergo post-translational modifications to become a mature, active peptide. nottingham.ac.uknottingham.ac.uk This process involves several key steps:

Synthesis of a Prepropeptide: The DEFB9 gene is translated into a prepropeptide containing an N-terminal signal peptide, a propeptide region, and the C-terminal mature defensin domain.

Signal Peptide Cleavage: The signal peptide directs the nascent protein to the endoplasmic reticulum for secretion and is subsequently cleaved off, yielding the propeptide.

Propeptide Cleavage: The propeptide form of HBD9 is inactive and requires proteolytic cleavage to release the mature, functional peptide. This cleavage is a crucial activation step, though the specific proteases responsible for processing the HBD9 propeptide have not been fully characterized. The existence of a propeptide form was confirmed through studies involving the cloning and expression of the DEFB109 gene (coding for HBD9), where the propeptide was successfully expressed and purified. nottingham.ac.uknottingham.ac.uk

Disulfide Bond Formation: The mature beta-defensin peptide is characterized by a specific three-dimensional structure stabilized by three intramolecular disulfide bonds. wikipedia.org The correct formation of these bonds is essential for the peptide's antimicrobial activity and stability.

Peptide Stability: The final structure, particularly the presence of disulfide bridges, confers resistance to degradation by host and microbial proteases, which is a critical feature for its function in harsh environments like epithelial surfaces. acs.org

Table 2: Post-Transcriptional and Translational Regulation of Beta-defensin 9
Regulatory LevelMechanismDescription and Findings for Beta-defensin 9
Post-TranscriptionalmRNA StabilityHBD9 mRNA levels in corneal epithelial cells are modulated by PAMPs and cytokines, showing an initial increase followed by downregulation, indicating controlled mRNA turnover. nih.gov
Translational & Post-TranslationalSynthesis as a PropeptideThe DEFB9 gene is translated into an inactive propeptide, as demonstrated by cloning and expression studies. nottingham.ac.uknottingham.ac.uk
Proteolytic CleavageThe propeptide must be cleaved by proteases to release the smaller, active mature HBD9 peptide. This is a key activation step.
Structural MaturationThe mature peptide folds and forms three essential intramolecular disulfide bonds, which are critical for its structure, stability, and biological activity. wikipedia.orgacs.org

Expression Profiling and Localization of Beta Defensin 9

Spatiotemporal Expression Patterns of Beta-Defensin 9 mRNA and Protein

The expression of Beta-defensin 9 (BNDB-9) is characterized by both constitutive and inducible patterns, varying across different tissues and in response to specific stimuli. At the ocular surface, BNDB-9 protein is constitutively expressed in the epithelia, providing a foundational level of defense oup.com. However, its mRNA expression can be dynamically regulated in response to infection and inflammation oup.comarvojournals.org.

In human corneal epithelial cells (hCECs), stimulation with pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines leads to an initial, transient increase in BNDB-9 mRNA levels, which is then followed by a significant downregulation oup.comoup.com. This biphasic expression pattern suggests a complex regulatory mechanism that may serve to modulate the inflammatory response. For instance, treatment of hCECs with MDP (a NOD2 stimulant) resulted in a 1.58-fold increase in BNDB-9 mRNA at 1 hour, followed by a decrease to 50% below baseline at 6 hours, and a subsequent maximal increase at 24 hours nih.gov.

In respiratory epithelial cells, the expression of BNDB-9 is also inducible. Exposure of 16HBE human bronchial epithelial cells to Aspergillus fumigatus resulted in the induction of BNDB-9 expression, with the kinetics of this response suggesting a distinct functional role for this defensin (B1577277) in the pulmonary immune response mdpi.com.

The following table summarizes the dynamic mRNA expression of BNDB-9 in response to various stimuli.

Cell TypeStimulusTime PointFold Change in mRNA ExpressionReference
hCECsMDP (NOD2 stimulant)1 hour1.58 nih.gov
hCECsMDP (NOD2 stimulant)6 hours0.5 (below baseline) nih.gov
hCECsMDP (NOD2 stimulant)24 hoursMaximal increase nih.gov

Cellular and Tissue Distribution of Beta-Defensin 9

Beta-defensin 9 is constitutively present at the human ocular surface, a critical barrier against environmental pathogens oup.comoup.com. Immunolocalization studies have revealed its distribution across the different regions of the ocular surface epithelium. The conjunctival epithelium demonstrates high levels of BNDB-9 protein, while the corneal and limbal epithelia, as well as the corneal stroma, show more modest levels oup.comoup.com. This differential expression suggests a tailored defense mechanism, with higher concentrations in the conjunctiva, which has a greater exposure to the external environment.

The table below details the localization and relative protein levels of Beta-defensin 9 in the ocular surface.

Ocular Surface RegionBNDB-9 Protein LevelReference
Conjunctival EpitheliumHigh oup.comoup.com
Corneal EpitheliumModest oup.comoup.com
Limbal EpitheliumModest oup.comoup.com
Corneal StromaModest oup.comoup.com

Beyond the ocular surface, Beta-defensin 9 is expressed in various other mucosal tissues, contributing to the broader innate immune defense of epithelial surfaces.

Oral Mucosa: BNDB-9 is constitutively expressed in gingival keratinocytes nih.gov. Its presence in the oral cavity suggests a role in maintaining microbial homeostasis in this complex environment immgen.org.

Respiratory Tract: The lung is another site of BNDB-9 expression vumc.org. Studies have shown inducible expression of BNDB-9 in human respiratory epithelial cells in response to fungal pathogens like Aspergillus fumigatus mdpi.com.

Gastrointestinal Tract: Beta-defensins are a component of the innate immunity in the intestinal lumen, secreted by colonic epithelial cells frontiersin.org. While the expression of other beta-defensins in the gut is well-documented, the specific role and expression levels of BNDB-9 in the gastrointestinal tract are an area of ongoing research.

Urogenital Tract: Beta-defensins are widely distributed in the epithelial cells of the reproductive and urinary tracts oup.com. Although the expression of HBD-1 is prominent in these tissues, the presence and function of BNDB-9 are less characterized oup.com.

While primarily known for its expression in epithelial cells, some evidence suggests that Beta-defensin 9 may also be expressed by certain immune cells. Beta-defensins, in general, are expressed in some myeloid cells immgen.org. For instance, bovine alveolar macrophages have been shown to constitutively express certain beta-defensins, highlighting a potential role for these peptides in mature myeloid cells nih.gov. However, detailed expression profiles of BNDB-9 specifically in human immune cell populations such as neutrophils, macrophages, and dendritic cells are not yet fully elucidated oup.comnih.govnih.gov.

Differential Expression Dynamics of Beta-Defensin 9 in Response to Specific Microbial Stimuli

The expression of Beta-defensin 9 is significantly modulated by microbial stimuli, with a particularly interesting response to the Gram-negative bacterium Pseudomonas aeruginosa. In contrast to many other antimicrobial peptides that are upregulated upon infection, BNDB-9 has been shown to be downregulated in the context of P. aeruginosa infection at the ocular surface arvojournals.org.

Studies on human corneal epithelial cells have demonstrated that stimulation with P. aeruginosa components can lead to an initial transient increase in BNDB-9 mRNA, followed by a significant and sustained downregulation oup.com. This downregulation is not unique to P. aeruginosa, as similar responses have been observed with other pathogens arvojournals.org. For instance, in cases of Gram-negative bacterial keratitis, there is a modest, though not always statistically significant, decrease in BNDB-9 gene expression during active infection. Following the resolution of the infection, its expression tends to return to near-control levels arvojournals.org.

This paradoxical downregulation suggests that BNDB-9 may have immunomodulatory functions beyond direct antimicrobial activity, or that pathogens like P. aeruginosa may have evolved mechanisms to suppress its expression as a means of evading the host's immune response.

The following table summarizes the expression changes of BNDB-9 in response to Pseudomonas aeruginosa and other stimuli.

ConditionTissue/Cell TypeChange in BNDB-9 ExpressionReference
Gram-negative bacterial keratitis (active)Ocular surfaceModest decrease arvojournals.org
Gram-negative bacterial keratitis (healed)Ocular surfaceReturn to near control levels arvojournals.org
P. aeruginosa stimulationHuman corneal epithelial cellsInitial increase followed by significant downregulation oup.com

Responses to Gram-Positive Bacterial Stimuli (e.g., Staphylococcus aureus)

The expression of Beta-defensin 9 is significantly modulated in response to infections by Gram-positive bacteria, such as Staphylococcus aureus, a common cause of bacterial keratitis. arvojournals.org Unlike some other beta-defensins that are upregulated during bacterial challenge, hBD9 exhibits a notable downregulation. nih.gov

In clinical studies involving patients with Gram-positive bacterial keratitis, the gene expression of hBD9 was found to be significantly reduced during the active infection phase. nih.govarvojournals.org One study quantified this as a significant 5-fold downregulation compared to healthy controls. arvojournals.org Interestingly, this study also observed that the expression levels of hBD9 continued to decrease even after the infection had healed. nih.govarvojournals.org This pattern of downregulation suggests a complex and diverse role for different antimicrobial peptides in the host's response to infection and inflammation, where not all AMPs are uniformly upregulated. nih.gov

Table 2: Gene Expression of hBD9 in Response to Gram-Positive Bacterial Keratitis

Condition hBD9 Gene Expression Change Fold Change Reference
Active Infection Significant Downregulation 5-fold decrease arvojournals.org
After Healing Continued Decline Further decrease nih.govarvojournals.org

Modulation by Protozoan Pathogens (e.g., Acanthamoeba)

Infections with the protozoan pathogen Acanthamoeba, a cause of the severe sight-threatening condition Acanthamoeba keratitis (AK), lead to a profound alteration in the expression of Beta-defensin 9. arvojournals.org Similar to the response seen with certain bacterial infections, hBD9 is not upregulated but is instead significantly suppressed at the gene level. arvojournals.orgarvojournals.org

Studies on human ocular surface specimens from patients with active AK have demonstrated a dramatic downregulation of hBD9 gene expression. arvojournals.org One investigation reported a 40-fold decrease in hBD9 expression during acute infection compared to healthy control subjects. arvojournals.org Following the resolution of the infection and subsequent healing, the expression levels of hBD9 showed a tendency to upregulate, returning towards normal levels. nih.gov It is hypothesized that Acanthamoeba may specifically target and suppress the hBD9 gene as a virulence strategy to facilitate invasion of the corneal epithelium. arvojournals.org The mechanism for this pathogen-induced suppression is not fully understood but may involve proteases secreted by the amoeba that interfere with the host's immune response. arvojournals.org

Table 3: Gene Expression of hBD9 in Response to Acanthamoeba Keratitis

Condition hBD9 Gene Expression Change Fold Change Reference
Acute Infection Significant Downregulation 40-fold decrease arvojournals.org
After Healing Upregulation Returned close to normal nih.gov

Biological Activities and Molecular Mechanisms of Beta Defensin 9

Antimicrobial Actions of Beta-Defensin 9

The primary function historically attributed to beta-defensins is their ability to directly kill or inhibit the growth of invading microorganisms. Beta-defensin 9 exhibits a range of these antimicrobial capabilities.

Spectrum of Activity Against Bacteria, Fungi, and Enveloped Viruses

Beta-defensin 9 has demonstrated a broad spectrum of antimicrobial activity, although its efficacy against different types of pathogens can vary. The antimicrobial activity of human beta-defensin 9 (hBD-9) is considered less well-established than that of other human beta-defensins like hBD-3. arvojournals.org However, studies on orthologs and recombinant forms have provided insight into its potential antimicrobial range.

Research on a synthetic version of chicken beta-defensin 9 (Avian β-defensin-9 or AvBD-9) has shown it to be effective against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, this avian ortholog displays significant activity against both unicellular and multicellular fungi, including pathogenic species such as Candida albicans, Aspergillus flavus, and Aspergillus niger. nih.gov A study utilizing a recombinant propeptide of human BD-9 also confirmed its antimicrobial efficacy against clinically relevant bacteria, namely Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

Antimicrobial Spectrum of Beta-Defensin 9 Orthologs
Organism TypeSpecific Pathogens InhibitedSupporting Evidence Source
Gram-Positive BacteriaStaphylococcus aureus nih.govresearchgate.net
Gram-Negative BacteriaShigella sonni, Pseudomonas aeruginosa nih.govresearchgate.net
FungiCandida albicans nih.gov
Aspergillus flavus nih.gov
Aspergillus niger nih.gov

Mechanisms of Microbial Membrane Interaction and Disruption (e.g., Pore Formation, Carpet Model, Membrane Depolarization)

The primary mechanism by which beta-defensins exert their antimicrobial effect is through the disruption of microbial cell membranes. As cationic peptides, they are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. wikipedia.org

Studies on chicken AvBD-9 provide a model for the membrane disruption mechanism. Transmission electron microscopy has revealed that AvBD-9 induces significant morphological changes in bacteria. nih.gov It causes shortening and swelling of Staphylococcus aureus and Shigella sonni cells, and more critically, it forms holes and deep craters in the cell envelope. nih.gov This physical disruption leads to the leakage of cytoplasmic contents and ultimately, cell death. nih.gov This evidence strongly supports a mechanism involving membrane permeabilization and pore formation. While models like the "barrel-stave" or "carpet" model are generally proposed for defensins, the observed creation of distinct holes in the membrane by AvBD-9 aligns well with pore-forming mechanisms of action. nih.govwikipedia.org

Interference with Essential Microbial Cellular Processes (e.g., Cell Wall Synthesis, Nucleic Acid Synthesis)

While membrane disruption is a key antimicrobial mechanism for beta-defensins, some members of the family are also known to translocate across the microbial membrane and interfere with vital intracellular processes. These can include the inhibition of cell wall synthesis, or the disruption of nucleic acid and protein synthesis. nih.gov However, specific research demonstrating the ability of Beta-defensin 9 to interfere with these essential microbial cellular processes is currently limited.

Neutralization of Microbial Toxins

Certain defensins have been shown to neutralize potent bacterial toxins, representing another layer of host defense. nih.gov This activity is often achieved by the defensin (B1577277) binding to the toxin, altering its conformation, and promoting its degradation. alliancegenome.org This prevents the toxin from interacting with its host cell target. At present, there is a lack of specific scientific data demonstrating the neutralization of microbial toxins by Beta-defensin 9.

Immunomodulatory Roles of Beta-Defensin 9

Beyond their direct antimicrobial functions, beta-defensins are increasingly recognized as important signaling molecules that bridge the innate and adaptive immune systems. They act as "alarmins," signaling the presence of infection or injury and recruiting professional immune cells to the site. frontiersin.org

Chemotactic Activities on Various Immune Cell Types (e.g., Immature Dendritic Cells, Memory T Cells, Monocytes)

A key immunomodulatory function of beta-defensins is their ability to act as chemoattractants for a variety of immune cells. Many beta-defensins achieve this by binding to chemokine receptors, particularly CCR6 and CCR2. frontiersin.orgmdpi.com

For Beta-defensin 9, evidence points towards a significant role in modulating immune responses, particularly at mucosal surfaces. The gene for the mouse ortholog, Defensin beta 9 (Defb9), is predicted to have CCR6 chemokine receptor binding activity, suggesting a role in recruiting immune cells that express this receptor, such as immature dendritic cells and memory T cells. nih.govalliancegenome.org In humans, hBD-9 is expressed at the ocular surface, and its gene expression is altered in response to infection and inflammation. arvojournals.orgnih.gov The expression of hBD-9 in corneal epithelial cells is modulated by Toll-like receptors (TLRs) and proinflammatory cytokines like IL-1beta, which are key components of the innate immune signaling pathway. nih.gov This response to inflammatory triggers underscores its role in the local immune environment, although direct chemotaxis experiments detailing the specific immune cell types recruited by hBD-9 are not yet fully elucidated.

Predicted Immunomodulatory Functions of Beta-Defensin 9
ActivityPredicted Target/MechanismEvidence
ChemotaxisCCR6 chemokine receptor bindingPredicted for mouse ortholog (Defb9) nih.govalliancegenome.org
Immune ModulationExpression is altered by TLRs and proinflammatory cytokines (IL-1beta)Observed in human corneal epithelial cells nih.gov
Role in Mucosal ImmunityInvolvement in innate immune response in mucosaPredicted for mouse ortholog (Defb9) alliancegenome.org

Mechanisms of Linking Innate and Adaptive Immune Responses (e.g., via CCR6 Receptor Interaction)

Beta-defensin 9 (BD-9), as a member of the β-defensin family, plays a crucial role in bridging the innate and adaptive immune systems. A primary mechanism for this connection is its interaction with the C-C chemokine receptor type 6 (CCR6). researchgate.netnih.gov Beta-defensins are chemotactic for immature dendritic cells and memory T cells, which preferentially express the CCR6 receptor. nih.gov This chemotactic activity facilitates the recruitment of these key adaptive immune cells to sites of microbial invasion, thereby initiating an adaptive immune response. nih.gov The interaction between β-defensins and CCR6 is specific, as evidenced by the inhibition of β-defensin-induced chemotaxis by antibodies against CCR6. nih.gov Furthermore, β-defensins can competitively displace the binding of the natural chemokine ligand for CCR6, CCL20 (also known as LARC), to the receptor. nih.gov

The structural similarities between β-defensins and CCL20 are thought to underlie this interaction. frontiersin.org This functional mimicry allows β-defensins to act as "alarmins," signaling tissue and cell damage to the adaptive immune system. frontiersin.org By attracting antigen-presenting cells like dendritic cells to the site of infection or injury, β-defensins facilitate the uptake and presentation of foreign antigens to T cells, a critical step in the activation of adaptive immunity. nih.gov Additionally, TH17 cells, a subset of T helper cells, express CCR6 and are responsive to the chemoattractant actions of β-defensins. frontiersin.org This creates a positive feedback loop, as TH17-derived cytokines can, in turn, induce the expression of more defensins, amplifying the immune response. frontiersin.org

Table 1: Interaction of Beta-defensins with CCR6 and its role in linking innate and adaptive immunity
MechanismInteracting MoleculesKey Immune Cells InvolvedOutcomeReferences
ChemotaxisBeta-defensin, CCR6Immature dendritic cells, Memory T cells, TH17 cellsRecruitment of adaptive immune cells to sites of infection/inflammation researchgate.netnih.govfrontiersin.org
Competitive BindingBeta-defensin, CCL20Cells expressing CCR6Beta-defensin acts as a functional ligand for CCR6 nih.gov
"Alarmin" FunctionBeta-defensinAntigen-presenting cells (e.g., dendritic cells)Initiation of adaptive immune response through antigen presentation frontiersin.org

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine and Chemokine Production

Beta-defensin 9 and its counterparts have a complex and context-dependent role in modulating the production of cytokines and chemokines, exhibiting both pro-inflammatory and anti-inflammatory activities. nih.gov At sites of infection, β-defensins can amplify the immune response by promoting the production of pro-inflammatory cytokines and chemokines. nih.gov This pro-inflammatory action is crucial for the effective clearance of invading microorganisms. nih.gov

Conversely, there is evidence that β-defensins can also attenuate pro-inflammatory responses. nih.gov For instance, in certain contexts, they have been shown to reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-23, while simultaneously increasing the release of anti-inflammatory cytokines like IL-10 and IL-24. mdpi.com This dual functionality suggests that the immunomodulatory effects of β-defensins may be dependent on their concentration and the specific inflammatory environment. nih.gov It is hypothesized that at high concentrations at the site of pathogen entry, they promote a pro-inflammatory response, while at lower levels, they may be involved in the resolution of inflammation. nih.gov The modulation of cytokine production by β-defensins is a key aspect of their ability to orchestrate an appropriate immune response. nih.govdocumentsdelivered.com

Table 2: Effects of Beta-defensins on Macrophage Function
ActivityEffectSignificance in ImmunityReferences
PhagocytosisEnhancementImproved clearance of pathogens nih.govijisrt.com
InternalizationBeta-defensins are taken up by macrophagesPotential for intracellular signaling activation nih.gov

Other Physiological Functions in Host Homeostasis

Contributions to Epithelial Barrier Integrity and Function

Beta-defensin 9 plays a significant role in maintaining the integrity and function of the epithelial barrier, particularly in the intestine. mdpi.comfrontiersin.org The intestinal epithelium serves as a crucial physical barrier that separates the host from the vast population of microbes in the gut lumen. mdpi.com Beta-defensins contribute to this barrier function not only through their direct antimicrobial activity but also by modulating epithelial cell responses. frontiersin.org Disruptions in the production of β-defensins can lead to a compromised epithelial barrier, increasing susceptibility to infections. mdpi.com These peptides are integral components of the innate host defense at mucosal surfaces, helping to maintain a healthy microbiome and prevent the translocation of pathogens and their toxins across the epithelium. mdpi.commatilda.science

Roles in Wound Healing and Epithelial Reorganization

Beta-defensin 9 is implicated in all stages of the wound healing process, from the initial inflammatory phase to the final stages of tissue remodeling. nih.gov Defensins can promote wound re-epithelialization by stimulating the migration and proliferation of keratinocytes. mdpi.comresearchgate.netfrontiersin.org They also appear to play a role in dermal reconstitution by influencing fibroblast activity and collagen matrix accumulation. nih.gov The expression of β-defensins is often upregulated at wound sites, where they contribute to both antimicrobial defense and the coordination of cellular events necessary for repair. frontiersin.org For instance, they can induce the production of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for extracellular matrix remodeling and cell migration during wound healing. researchgate.net Furthermore, the signaling pathways activated by β-defensins in the context of wound healing can involve the phosphorylation of receptors like the epidermal growth factor receptor (EGFR) and downstream signaling molecules such as STAT proteins. frontiersin.org

Table 3: Summary of Beta-defensin 9's Roles in Wound Healing
ProcessCellular EffectsSignaling Pathways ImplicatedReferences
Re-epithelializationPromotes keratinocyte migration and proliferationEGFR/STAT signaling mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org
Dermal ReconstitutionStimulates fibroblast activity and collagen accumulationNot fully elucidated nih.gov
Extracellular Matrix RemodelingInduces MMP-9 productionNot fully elucidated researchgate.net

Influence on Reproductive Physiology and Gamete Function

Beta-defensin 9 (BNDB-9) is implicated in the complex processes of male reproductive physiology, particularly in the maturation and function of spermatozoa. Research, primarily from studies involving the simultaneous deletion of a cluster of nine beta-defensin genes in mice, including Defb9, has provided significant insights into its potential roles. These studies collectively suggest that a deficiency in this group of beta-defensins leads to profound male infertility. oup.comnih.gov

The primary site of expression for many beta-defensins is the epididymis, a crucial organ for sperm maturation. oup.com It is here that spermatozoa undergo biochemical and physiological changes necessary to acquire motility and the ability to fertilize an oocyte. The deletion of the nine beta-defensin gene cluster, which includes Beta-defensin 9, results in a number of detrimental effects on sperm function, indicating a critical role for these peptides in the post-testicular development of sperm. nih.gov

Detailed research findings from studies on mice with a homozygous deletion of this nine-gene cluster (DefbΔ9/DefbΔ9) have revealed a consistent phenotype of male sterility. oup.comnih.gov The spermatozoa from these mice exhibit a range of functional impairments that prevent successful fertilization. These findings strongly suggest that the beta-defensins within this cluster, including Beta-defensin 9, are essential for the successful maturation of sperm.

The observed defects in sperm from DefbΔ9/DefbΔ9 mice point to a role for these defensins in regulating key physiological events in the sperm's lifecycle. The premature activation of capacitation and the acrosome reaction would render the sperm incapable of fertilizing an oocyte at the appropriate time and location within the female reproductive tract. nih.gov

Detailed Research Findings on Gamete Function in DefbΔ9/DefbΔ9 Mice

ParameterWild-Type MiceDefbΔ9/DefbΔ9 MiceImplication for Gamete Function
Sperm Motility Normal progressive motilitySignificantly reduced motility and progressive motility. oup.comImpaired ability of sperm to travel through the female reproductive tract to reach the oocyte.
Sperm Fragility NormalIncreased fragility, with more frequent head and tail separation. oup.comReduced structural integrity of sperm, likely leading to premature degradation.
Spontaneous Acrosome Reaction Low incidenceThree times higher number of spontaneously acrosome-reacted sperm. oup.comPremature release of acrosomal enzymes, rendering the sperm unable to penetrate the zona pellucida of the oocyte.
Capacitation Status Regulated capacitationSignificantly increased frequency of capacitated sperm (precocious capacitation). oup.comnih.govSperm become prematurely ready for fertilization and may lose their fertilizing potential before encountering the oocyte.
Zona Pellucida Binding Normal binding abilityReduced ability to bind to the zona pellucida. nih.govInability to initiate the fertilization process with the oocyte.
Intracellular Calcium Levels Normal levelsSignificantly raised intracellular calcium levels. oup.comnih.govAltered intracellular signaling, likely contributing to premature capacitation, hyperactivation, and acrosome reaction.
Sperm Ultrastructure Intact microtubule structure in the axonemeGross disruption of the microtubule structure in sperm from the cauda epididymis. oup.comCompromised flagellar function, leading to impaired motility.

These findings underscore the critical role of the cluster of beta-defensins that includes Beta-defensin 9 in maintaining sperm viability and function. The absence of these peptides appears to disrupt the delicate balance of signaling pathways that govern sperm maturation, leading to a cascade of events that ultimately result in male infertility. nih.gov The elevated intracellular calcium levels are a key indicator of this dysregulation, likely acting as a trigger for the observed premature activation of sperm. oup.comnih.gov

It is important to note that while these studies provide strong evidence for the collective function of this nine-gene cluster, the specific and individual contribution of Beta-defensin 9 to these processes is yet to be fully elucidated through studies focusing on the single gene.

Evolutionary Biology and Comparative Genomics of Beta Defensins

Phylogenetic Distribution and Conservation of Beta-Defensins Across Vertebrate Lineages

Beta-defensins (β-defensins) represent an ancient and integral component of the innate immune system, with a broad phylogenetic distribution across vertebrates. nih.gov These small, cationic peptides are found in a wide array of vertebrate lineages, ranging from fish and birds to reptiles and mammals, indicating their fundamental role in host defense that predates the divergence of these major groups. nih.govwikipedia.org The conservation of β-defensins across such a vast evolutionary timescale underscores their essential functions in protecting epithelial surfaces from microbial colonization. wikipedia.org

While the core structure and function of β-defensins are conserved, their gene repertoires exhibit significant variation among different vertebrate species. nih.gov For instance, every mammalian species studied to date possesses β-defensins. wikipedia.org The number of intact β-defensin genes can vary dramatically, from a single gene in the western clawed frog to over 40 in cattle. nih.govphysiology.org This variation suggests that the β-defensin gene family has undergone dynamic evolution, with frequent gene gains and losses in different lineages, likely in response to diverse and ever-changing microbial challenges in their respective environments. nih.govjabg.org

Phylogenetic analyses reveal that while some β-defensins are evolutionarily conserved across different mammalian orders, such as rodents, canines, and primates, other gene lineages are species-specific. physiology.orgphysiology.org This indicates that while a core set of β-defensins arose before the divergence of these mammalian groups, others have originated more recently through lineage-specific gene duplications. physiology.orgphysiology.org For example, phylogenetic trees of β-defensins from various vertebrates, including chickens, ducks, quail, geese, and several mammals, demonstrate both conserved and species-specific clustering, highlighting the complex evolutionary history of this gene family. researchgate.net

The table below summarizes the phylogenetic distribution of β-defensins in selected vertebrate lineages, illustrating the variability in the number of identified genes.

Table 1: Phylogenetic Distribution of Beta-Defensin Genes in Selected Vertebrates

Vertebrate Lineage Representative Species Approximate Number of Beta-Defensin Genes
Mammals Human (Homo sapiens) ~39 genes and pseudogenes physiology.org
Mouse (Mus musculus) ~52 genes and pseudogenes physiology.org
Cattle (Bos taurus) At least 57 genes physiology.org
Dog (Canis lupus familiaris) ~43 genes and pseudogenes physiology.org
Birds Chicken (Gallus gallus) Multiple genes, including AvBD-9 researchgate.net
Reptiles Lizards Multiple species-specific lineages nih.gov

Evolutionary Origin from Ancestral Defensin (B1577277) Families (e.g., Big Defensins) Through Mechanisms Like Exon Shuffling and Intronization

The evolutionary origins of vertebrate β-defensins can be traced back to ancestral defensin families found in invertebrates, with compelling evidence pointing to "big defensins" as their likely progenitors. nih.govfrontiersin.org Big defensins, found in arthropods, mollusks, and cephalochordates, are characterized by two distinct domains: a C-terminal domain that closely resembles vertebrate β-defensins and an N-terminal hydrophobic domain. nih.govresearchgate.net

Structural and genomic comparisons have revealed a clear evolutionary link between these two defensin families. nih.gov The C-terminal domain of big defensins and the entire β-defensin molecule share a conserved three-dimensional structure, featuring a characteristic β-sheet topology stabilized by three identical disulfide bridges. nih.gov Furthermore, genomic organization analysis shows that the defensin domain in both big defensins and β-defensins is encoded by a single exon, which is preceded by a positionally conserved phase-1 intron. nih.govresearchgate.net

These structural and genomic similarities strongly suggest that vertebrate β-defensins emerged from an ancestral big defensin gene. nih.govresearchgate.net The leading hypothesis for this evolutionary transition involves the loss of the N-terminal domain of the ancestral big defensin. researchgate.net This likely occurred through mechanisms such as exon shuffling or the intronization of exonic sequences, which would have resulted in a gene structure that primarily codes for the β-defensin domain. nih.govresearchgate.net This event is thought to have given rise to the ancestral vertebrate β-defensin with a two-exon, one-intron organization, a structure still retained in mammals. researchgate.net

The phylogenetic distribution of big defensins in various invertebrate lineages suggests that the β-defensin domain itself is of ancient origin, likely predating the common ancestor of bilateral metazoans. nih.gov The subsequent loss of the N-terminal domain in the vertebrate lineage represents a key step in the evolution of the specialized functions of β-defensins. researchgate.net

Mechanisms of Gene Family Expansion and Diversification, Including Gene Duplication and Copy Number Variation

The diversity and complexity of the β-defensin gene family in vertebrates are the result of ongoing evolutionary processes, primarily driven by gene duplication and subsequent diversification. nih.govmdpi.com Following the emergence of the ancestral β-defensin gene, multiple rounds of local gene duplication events have led to the expansion of this gene family in various vertebrate lineages. nih.govnih.gov These duplicated genes are often found in clusters on specific chromosomes, and the organization of these clusters is consistent with a model of repeated duplication from a common ancestral gene. nih.gov

This expansion of the β-defensin gene repertoire has occurred at different stages of vertebrate evolution. For instance, the expansion of some β-defensin gene clusters in mammals occurred before the divergence of humans and baboons. nih.gov In other cases, species-specific gene duplications have led to unique sets of β-defensins in different lineages, as seen in cattle, dolphins, and platypuses. nih.gov This indicates that the β-defensin gene family is in a constant state of flux, with both ancient and recent duplication events contributing to its present-day diversity.

A significant contributor to the dynamic nature of the β-defensin gene family is copy number variation (CNV). physiology.orgcore.ac.uk CNV refers to differences in the number of copies of a particular gene or gene cluster among individuals of the same species. animal-reproduction.org The genomic regions where β-defensin genes are located are often prone to such structural variations. nih.gov Extensive CNV has been observed in the β-defensin gene clusters of humans and cattle, which can influence the expression levels of these genes. physiology.organimal-reproduction.org This variation in gene copy number is thought to be a mechanism for adaptation, allowing for a more flexible and robust immune response to a wide range of pathogens. jabg.orgcore.ac.uk

The table below provides an overview of the key mechanisms driving the expansion and diversification of the β-defensin gene family.

Table 2: Mechanisms of Beta-Defensin Gene Family Expansion and Diversification

Mechanism Description Evolutionary Consequence
Gene Duplication The process by which a new copy of a gene arises from a pre-existing gene. Leads to an increase in the number of β-defensin genes, providing raw material for the evolution of new functions. nih.govmdpi.com
Tandem Duplication A type of gene duplication where the duplicated gene is located adjacent to the original gene on the same chromosome. Results in the formation of β-defensin gene clusters. nih.gov
Copy Number Variation (CNV) Differences in the number of copies of a specific gene or gene region among individuals. Contributes to individual and population-level variation in β-defensin gene content and expression, potentially influencing susceptibility to infectious diseases. physiology.organimal-reproduction.org

| Positive Selection | The process by which new advantageous genetic variants sweep through a population. | Drives the rapid divergence of duplicated β-defensin genes, leading to the evolution of new antimicrobial specificities and other functions. nih.govoup.com |

Structural Conservation and Functional Divergence of Beta-Defensin Domains

Despite significant divergence in their primary amino acid sequences, β-defensins exhibit a remarkable degree of conservation in their three-dimensional structure. nih.gov This structural conservation is centered around a characteristic motif of six cysteine residues that form three intramolecular disulfide bonds. nih.gov These disulfide bridges are crucial for stabilizing the tertiary structure of the peptide, which consists of a triple-stranded antiparallel β-sheet. nih.govnih.gov This conserved fold is essential for their biological activity. nih.gov

For example, the N-terminal region of some β-defensins contains a short α-helical loop, which is proposed to anchor the peptide to bacterial cell walls. nih.gov Positive selection has been observed at sites within this N-terminal region, suggesting that these changes contribute to the functional diversity of β-defensins. nih.gov

The β-defensin family provides a classic example of how a conserved structural scaffold can be adapted through sequence variation to generate a wide range of biological functions. This combination of structural conservation and functional divergence has allowed vertebrates to develop a diverse arsenal (B13267) of β-defensins tailored to combat a wide array of pathogens. nih.govnih.gov

Neofunctionalization of Beta-Defensin Peptides

Following gene duplication, the newly created copies of β-defensin genes are subject to different evolutionary pressures, which can lead to neofunctionalization—the evolution of a new function in one of the duplicate genes. nih.gov While the ancestral function of β-defensins is likely direct antimicrobial activity, many members of this family have evolved novel roles in the immune system and other physiological processes. nih.gov

One of the most well-studied examples of neofunctionalization in β-defensins is their role as immunomodulatory molecules. nih.gov In addition to their direct microbicidal effects, many β-defensins can act as signaling molecules that bridge the innate and adaptive immune systems. nih.gov They can attract various immune cells, such as T-lymphocytes and immature dendritic cells, to the site of infection, thereby orchestrating a more comprehensive immune response. nih.gov

Furthermore, β-defensins have acquired functions beyond immunity. nih.gov For instance, certain β-defensins play a crucial role in male fertility. nih.govnih.gov In some species, these peptides coat the surface of sperm and are involved in processes like sperm capacitation and motility. nih.govanimal-reproduction.org The deletion of a cluster of β-defensin genes in mice has been shown to result in male sterility, highlighting the importance of these peptides in reproduction. nih.govcore.ac.uk

The evolution of these new functions is often driven by positive selection acting on the duplicated genes, allowing for rapid diversification of their sequences and, consequently, their biological activities. nih.gov The process of neofunctionalization has transformed the β-defensin gene family into a versatile toolkit with a wide range of functions that extend far beyond their original role as simple antimicrobial peptides. nih.govresearchgate.net

Advanced Research Methodologies for Investigating Beta Defensin 9

In Vitro Cell Culture Models for Expression and Functional Analysis (e.g., Immortalized Human Corneal Epithelial Cells)

In vitro cell culture models are fundamental for studying the expression and function of BD-9 in a controlled environment. Immortalized human corneal epithelial cells (hCECs) are a frequently utilized model system. arvojournals.orgnih.govinnoprot.com These cells, derived from primary human corneal epithelial cells, maintain key epithelial markers and provide a renewable resource for research. innoprot.com Studies have successfully used SV40-transformed hCECs to investigate the modulation of HBD9 mRNA in response to various stimuli. arvojournals.orgnih.gov

The use of immortalized cell lines like hCECs allows researchers to perform reproducible experiments to understand the cellular and molecular mechanisms regulating BD-9 expression. For instance, these cells can be treated with synthetic pathogen-associated molecular patterns (PAMPs) and recombinant cytokines to mimic inflammatory and infectious conditions and observe the subsequent changes in BD-9 expression levels. arvojournals.orgnih.gov This approach has been instrumental in demonstrating that factors like IL-1β can significantly regulate HBD9 mRNA expression in these cells. arvojournals.org

Table 1: Characteristics of Immortalized Human Corneal Epithelial Cells in BD-9 Research

Characteristic Description Relevance to BD-9 Research
Origin Derived from primary human corneal epithelial cells. innoprot.com Provides a physiologically relevant cell type for studying ocular surface defense mechanisms involving BD-9.
Immortality Extended lifespan in culture. Enables long-term and repeatable experiments without the variability of primary cell donors.
Marker Expression Maintain expression of epithelial-specific markers (e.g., CK18, CK19, ZO-1). innoprot.com Confirms the epithelial phenotype, which is crucial as epithelial cells are a primary source of BD-9.

| Responsiveness | Responsive to stimuli such as cytokines and PAMPs. arvojournals.orgnih.gov | Allows for the investigation of signaling pathways that regulate BD-9 gene expression. |

Molecular Biology Techniques for Gene Expression Analysis (e.g., Quantitative Real-Time PCR, RNAi Silencing, cDNA Synthesis)

A suite of molecular biology techniques is essential for dissecting the genetic regulation of BD-9.

Quantitative Real-Time PCR (qPCR): This is a cornerstone technique for quantifying BD-9 gene expression. arvojournals.orgnih.gov The method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the BD-9 target gene in real-time. mdpi.com The relative expression levels can be calculated using methods like the 2-ΔΔCT method. mdpi.com qPCR has been used to show that HBD9 mRNA levels in hCECs can be modulated in a time-dependent manner by various innate immune receptors and cytokines. arvojournals.orgnih.gov For example, stimulation with IL-1β has been shown to cause a significant increase in HBD9 mRNA expression. arvojournals.org

RNA Interference (RNAi) Silencing: RNAi is a powerful tool for investigating the functional role of specific genes by downregulating their expression. nih.govmdpi.com In the context of BD-9 research, RNAi can be used to silence the DEFB109 gene (the gene encoding HBD9) to understand its contribution to specific cellular processes, such as antimicrobial defense. nih.gov This technique typically involves the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the target mRNA, leading to its degradation. youtube.com

cDNA Synthesis: The synthesis of cDNA from RNA templates is a prerequisite for qPCR and other gene expression analyses. mdpi.com Total RNA is extracted from cells or tissues of interest, and reverse transcriptase is used to generate a stable DNA copy of the mRNA population. This cDNA library can then be used as a template for various downstream applications, including the amplification and quantification of the BD-9 transcript. arvojournals.orgnih.gov

Recombinant Protein Production and Purification Strategies (e.g., SUMO Expression Systems in Escherichia coli)

To obtain sufficient quantities of pure BD-9 for functional and structural studies, recombinant protein production systems are employed. While direct expression of small, cationic peptides like defensins in Escherichia coli can be challenging due to toxicity and degradation, fusion tag systems can overcome these issues. nih.govlifesensors.com

The Small Ubiquitin-like Modifier (SUMO) fusion system is one such effective strategy. nih.govlifesensors.com In this system, the coding sequence for BD-9 is fused to the SUMO gene. This fusion protein is then expressed in E. coli. The SUMO tag often enhances the solubility and proper folding of the fusion partner and protects it from proteolytic degradation. lifesensors.comhuji.ac.il Following expression, the SUMO-BD-9 fusion protein can be purified, typically using affinity chromatography. Subsequently, a specific SUMO protease is used to cleave the SUMO tag, releasing the mature, bioactive BD-9 peptide, which can then be further purified. nih.govlifesensors.com This approach has been successfully used for the production of other human beta-defensins, yielding high-purity, functional peptides. nih.gov

Biophysical and Biochemical Approaches for Mechanistic Elucidation (e.g., Colony Forming Unit (CFU) Assays, Membrane Permeabilization Studies)

Understanding the antimicrobial mechanism of BD-9 requires a range of biophysical and biochemical assays.

Colony Forming Unit (CFU) Assays: CFU assays are a standard method to quantify the bactericidal activity of antimicrobial peptides like BD-9. mdpi.combiorxiv.org In this assay, a known concentration of bacteria is incubated with varying concentrations of the peptide for a specific duration. asm.org The mixture is then serially diluted and plated on appropriate growth media. After incubation, the number of viable bacterial colonies is counted, and the reduction in CFUs compared to a control without the peptide indicates the antimicrobial potency. mdpi.comelifesciences.org

Membrane Permeabilization Studies: A primary mechanism by which many defensins exert their antimicrobial effect is by disrupting the integrity of microbial cell membranes. mdpi.comfrontiersin.org Membrane permeabilization can be assessed using fluorescent dyes. nih.govresearchgate.net For example, SYTOX Green is a dye that cannot penetrate intact cell membranes. nih.gov However, if a peptide like BD-9 compromises the membrane, the dye can enter the cell, bind to nucleic acids, and emit a fluorescent signal. nih.govresearchgate.net The increase in fluorescence intensity is proportional to the degree of membrane damage, providing a quantitative measure of the peptide's membrane-disrupting activity. nih.gov

Immunohistological and Immunofluorescence Techniques for Protein Localization Studies

To understand the physiological role of BD-9, it is crucial to determine its location within tissues. Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques for visualizing the distribution of proteins in tissue sections. qima-lifesciences.commdpi.com

These methods utilize antibodies that specifically bind to the BD-9 protein. arvojournals.org In immunofluorescence, the primary antibody against BD-9 is detected by a secondary antibody conjugated to a fluorophore. qima-lifesciences.com When viewed under a fluorescence microscope, the areas where BD-9 is present will illuminate. arvojournals.org This technique has been successfully used to demonstrate the constitutive expression of HBD9 protein in the epithelia of the human ocular surface, including the cornea, limbus, and conjunctiva. arvojournals.org Such studies have revealed that HBD9 is highly concentrated in the superficial layers of the healthy corneal epithelium, suggesting its role as a first-line defender against pathogens at this site. arvojournals.org

Table 2: Summary of Advanced Research Methodologies for Beta-Defensin 9

Methodology Application for BD-9 Research Key Findings/Insights
In Vitro Cell Culture Modeling BD-9 expression in human corneal epithelial cells. arvojournals.org Revealed that BD-9 expression is modulated by innate immune stimuli like PAMPs and cytokines. arvojournals.orgnih.gov
Quantitative Real-Time PCR Quantifying changes in BD-9 mRNA levels. arvojournals.org Demonstrated time-dependent upregulation and downregulation of BD-9 in response to different stimuli. arvojournals.org
RNAi Silencing Determining the functional necessity of BD-9. nih.gov Allows for the investigation of the specific role of BD-9 in cellular defense pathways.
Recombinant Protein Production Generating pure BD-9 peptide for functional assays. nih.gov Enables detailed studies of antimicrobial activity and mechanism of action.
CFU Assays Measuring the bactericidal activity of BD-9. mdpi.combiorxiv.org Quantifies the potency of BD-9 against various microorganisms.
Membrane Permeabilization Assays Investigating the mechanism of antimicrobial action. nih.gov Determines if BD-9 kills microbes by disrupting their cell membranes.

| Immunofluorescence | Localizing BD-9 protein in tissues. arvojournals.org | Showed high expression in the superficial layers of the conjunctival and corneal epithelium. arvojournals.org |

Q & A

Q. What are the key structural determinants of Beta-defensin 9's antimicrobial activity, and how can they be experimentally validated?

Methodological Answer:

  • Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve BNDB-9's tertiary structure, focusing on cationic and hydrophobic domains critical for microbial membrane interaction .
  • Functional Validation : Perform alanine scanning mutagenesis to identify residues essential for antimicrobial activity. Pair with in vitro assays (e.g., radial diffusion assays against E. coli or S. aureus) to quantify efficacy changes .
  • Computational Modeling : Employ molecular dynamics (MD) simulations to predict membrane-binding dynamics and validate with experimental lipid bilayer perturbation assays .

Q. How is BNDB-9 expression regulated at the transcriptional level in epithelial tissues?

Methodological Answer:

  • Gene Promoter Analysis : Use chromatin immunoprecipitation (ChIP) sequencing to identify transcription factors (e.g., NF-κB, AP-1) binding to the DEFB109 promoter under inflammatory stimuli .
  • Epigenetic Profiling : Apply bisulfite sequencing to assess CpG methylation patterns in the gene locus across tissues (e.g., skin vs. lung) and correlate with RNA-seq expression data .
  • In Vitro Models : Culture primary keratinocytes or lung epithelial cells and stimulate with TNF-α or LPS; quantify BNDB-9 mRNA via qRT-PCR .

Q. What are the limitations of current immunoassays for quantifying BNDB-9 in biological samples?

Methodological Answer:

  • Cross-Reactivity Testing : Validate ELISA kits using knockout cell lines or competitive inhibition assays to confirm antibody specificity .
  • Sensitivity Benchmarking : Compare detection limits of Western blotting (nanogram range) vs. mass spectrometry (picogram range) in spiked plasma samples .
  • Sample Preparation : Assess effects of protease inhibitors and storage conditions (e.g., freeze-thaw cycles) on BNDB-9 stability in saliva or serum .

Advanced Research Questions

Q. How can contradictory findings on BNDB-9’s role in COPD pathogenesis be reconciled?

Methodological Answer:

  • Cohort Stratification : Reanalyze genetic association studies (e.g., UK Biobank data) with stricter phenotyping (e.g., GOLD criteria for COPD severity) and adjust for smoking history as a confounding variable .
  • Copy Number Quantification : Optimize Paralogue Ratio Test (PRT) protocols to reduce technical variability in beta-defensin CNV measurement, and validate with droplet digital PCR (ddPCR) .
  • Functional Follow-Up : Use murine Bdnb9 knockout models exposed to cigarette smoke to assess emphysema progression and immune cell infiltration histologically .

Q. What experimental designs are optimal for studying BNDB-9’s immunomodulatory effects in vivo?

Methodological Answer:

  • Transgenic Models : Generate tissue-specific (e.g., intestinal epithelium) Bdnb9 overexpression mice and challenge with C. rodentium to evaluate bacterial clearance and cytokine profiles (IL-17, IFN-γ) .
  • Neutrophil Depletion : Administer anti-Ly6G antibodies to assess BNDB-9’s dependence on neutrophil recruitment in wound healing assays .
  • Single-Cell RNA-seq : Profile immune cells from BNDB-9-deficient vs. wild-type mice during P. aeruginosa infection to identify altered signaling pathways (e.g., CXCR2/IL-8) .

Q. How can multi-omics approaches clarify BNDB-9’s role in mucosal immunity?

Methodological Answer:

  • Proteomic Integration : Combine BNDB-9 knockout gut proteomics with metabolomics (LC-MS) to identify dysregulated antimicrobial peptides (e.g., cathelicidins) and microbial metabolites (e.g., short-chain fatty acids) .
  • Microbiome Analysis : Perform 16S rRNA sequencing on fecal samples from BNDB-9-deficient hosts and correlate with host transcriptomic data (RNA-seq) from mucosal biopsies .
  • Network Modeling : Use weighted gene co-expression network analysis (WGCNA) to link BNDB-9 expression modules with innate immune pathways across tissues .

Data Contradiction & Replication

Q. Why do genetic association studies of BNDB-9 show inconsistent links to asthma susceptibility?

Methodological Answer:

  • Power Analysis : Recalculate sample sizes required for CNV studies (minimum N=5,000) to detect odds ratios <1.5, accounting for population stratification .
  • Phenotype Harmonization : Apply standardized asthma definitions (e.g., ISAAC criteria) across cohorts to reduce heterogeneity .
  • Functional Genomics : Perform luciferase reporter assays on DEFB109 promoter haplotypes to assess allele-specific regulatory effects on gene expression .

Tables of Key Evidence

Q. Table 1: Conflicting Findings in BNDB-9 Genetic Studies

Study CohortSample SizeCOPD Association (OR)Asthma AssociationMeasurement MethodReference
UK Adults1,200OR=1.4 (p=0.039)NonePRT
Replication Cohort3,500Non-significantNonePRT + ddPCR

Q. Table 2: Methodological Recommendations for CNV Analysis

TechniqueSensitivityThroughputCostUse Case
PRTModerateHighLowInitial screening
ddPCRHighLowHighValidation
NGS (WGS)HighHighVery HighGenome-wide discovery

Ethical & Reporting Standards

  • Human Studies : Adhere to IRB protocols for genetic data anonymization and informed consent, especially for vulnerable populations (e.g., pediatric asthma cohorts) .
  • Data Sharing : Deposit raw CNV data in public repositories (e.g., dbGaP) per FAIR principles to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.